molecular formula C9H18ClFN2O2 B6302619 (3S,4S)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride CAS No. 2097061-01-1

(3S,4S)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride

Cat. No. B6302619
CAS RN: 2097061-01-1
M. Wt: 240.70 g/mol
InChI Key: MKIHIDFXVOGEND-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3S,4S)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride” is a complex organic compound. The compound’s name indicates that it is a derivative of pyrrolidine, a five-membered ring with four carbon atoms and one nitrogen atom . The “3S,4S” denotes the stereochemistry of the molecule, indicating that it has two stereocenters at the 3rd and 4th positions of the pyrrolidine ring, both of which are in the S (Sinister, Latin for left) configuration . The “4-Fluoro” indicates that a fluorine atom is attached to the 4th carbon of the pyrrolidine ring . The “carbamic acid t-butyl ester” part of the name suggests that the compound contains a carbamate group (a functional group derived from carbamic acid) that is esterified with a t-butyl group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen and four carbon atoms . The fluorine atom is attached to the 4th carbon of the ring, and the carbamate group is likely attached to the 3rd carbon . The stereochemistry at the 3rd and 4th carbons is S, as indicated by the “3S,4S” in the name .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the fluorine atom and the carbamate group. Fluorine is highly electronegative, which could make the compound more reactive . The carbamate group could potentially participate in a variety of reactions, such as hydrolysis or reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the fluorine atom could increase its polarity, potentially affecting its solubility in different solvents . The carbamate group could also influence its properties, such as its acidity or reactivity .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Synthesis of Heterocyclic Compounds : Compounds like "(3S,4S)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride" are of interest in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. For example, the review on the metallation of π-deficient heteroaromatic compounds by Marsais and Quéguiner (1983) highlights the utility of such reactions in organic synthesis, potentially applicable to the synthesis of pyrrolidine-based compounds (Marsais & Quéguiner, 1983).

  • Drug Discovery and Development : The structural features of pyrrolidine and its derivatives, including fluoro-substituted analogs, are valuable in drug discovery. Petri et al. (2021) discuss the versatility of the pyrrolidine scaffold in developing biologically active compounds, suggesting that a compound like "(3S,4S)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride" could be pivotal in synthesizing novel therapeutics with improved efficacy and selectivity (Petri et al., 2021).

Polymer Science and Material Chemistry

  • Synthesis of Advanced Materials : The chemical robustness and reactive potential of carbamic acid esters and pyrrolidinyl compounds can be harnessed in the synthesis of advanced polymers and materials. For instance, the comprehensive review by Puts, Crouse, and Améduri (2019) on the synthesis and characterization of polytetrafluoroethylene elucidates the importance of fluoroorganic compounds in developing materials with unique properties (Puts, Crouse, & Améduri, 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, many fluorinated compounds are hazardous and require careful handling . Additionally, compounds containing carbamate groups can be toxic, as carbamates are often used as pesticides .

properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2.ClH/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10;/h6-7,11H,4-5H2,1-3H3,(H,12,13);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIHIDFXVOGEND-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride

CAS RN

2097061-01-1
Record name Carbamic acid, N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097061-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.